molecular formula C10H8ClNS B13938717 Quinoline, 4-chloro-7-(methylthio)- CAS No. 49713-62-4

Quinoline, 4-chloro-7-(methylthio)-

Cat. No.: B13938717
CAS No.: 49713-62-4
M. Wt: 209.70 g/mol
InChI Key: UVHAXIYUZIUSHP-UHFFFAOYSA-N
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Description

Quinoline, 4-chloro-7-(methylthio)- is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with a thiol compound, such as methylthiol, under basic conditions . The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of 4-chloro-7-(methylthio)-quinoline may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-7-(methylthio)-quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of bases such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of various substituted quinoline derivatives.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of hydroquinoline derivatives.

Mechanism of Action

The mechanism of action of 4-chloro-7-(methylthio)-quinoline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Properties

CAS No.

49713-62-4

Molecular Formula

C10H8ClNS

Molecular Weight

209.70 g/mol

IUPAC Name

4-chloro-7-methylsulfanylquinoline

InChI

InChI=1S/C10H8ClNS/c1-13-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3

InChI Key

UVHAXIYUZIUSHP-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=NC=CC(=C2C=C1)Cl

Origin of Product

United States

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